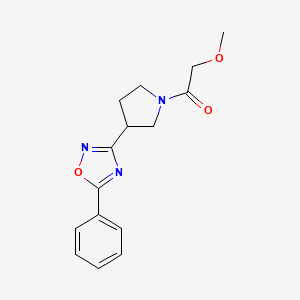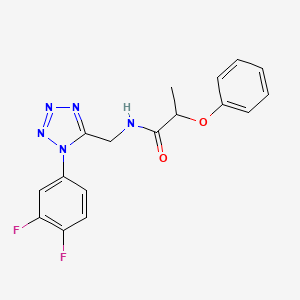
XPhos Palladacycle Gen. 3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
XPhos Palladacycle Gen. 3, also known as XPhos Pd G3, is a third-generation Buchwald precatalyst . It is air, moisture, and thermally stable, and is highly soluble in a wide range of common organic solvents . It has a long life in solutions and is an excellent reagent for Suzuki cross-coupling reactions .
Synthesis Analysis
The third-generation Buchwald precatalysts with XPhos were prepared in multigram scale by a modified procedure . The solvent-dependent isomerization of XPhos Pd G3 was studied by NMR, and the X-ray structures of two isomers were determined .
Molecular Structure Analysis
The empirical formula of XPhos Pd G3 is C46H62NO3PPdS . The molecular weight is 846.45 .
Chemical Reactions Analysis
XPhos Pd G3 is suitable for various types of reactions including Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling . It is particularly effective for Suzuki cross-coupling reactions .
Physical And Chemical Properties Analysis
XPhos Pd G3 is a solid substance . It has a melting point of 146-151 °C (decomposition) .
Applications De Recherche Scientifique
Synthesis of Buchwald Precatalysts
The third-generation Buchwald precatalysts with XPhos and RuPhos were prepared in multigram scale by a modified procedure . The solvent-dependent isomerization of Pd (ABP) (XPhos) (OMs) was studied by NMR, and the X-ray structures of two isomers were determined .
Quality Control by NMR Spectroscopy
The 1H- and 31P-NMR spectra of the title complexes and some impurities were analyzed in detail . A simple method for the quick quality control (QC) of the precatalysts, suitable for routine use, was proposed .
Cyanation Reaction of Heterocyclic Halides
XPhos Pd G3 may be used in the cyanation reaction of heterocyclic halides .
Coupling of Heteroaryl Chlorides with Polyfluoroaryl Zinc Reagents
This compound can be used in the coupling of heteroaryl chlorides with polyfluoroaryl zinc reagents .
Coupling of 2,6-Difluorophenylboronic Acid with (Hetero)Aryl Chlorides
Another application of XPhos Pd G3 is in the coupling of 2,6-difluorophenylboronic acid with (hetero)aryl chlorides .
Amination / Cyclization Reactions
XPhos Pd G3 can be used as a catalyst for amination / cyclization reactions .
C-N Bond-Forming Reactions via Packed-Bed Microreactors
This compound can be used for C-N bond-forming reactions via packed-bed microreactors .
Boration of Aryl Chlorides
XPhos Pd G3 can be used as a catalyst for the boration of aryl chlorides .
Mécanisme D'action
Target of Action
XPhos Palladacycle Gen. 3, also known as (2-Dicyclohexylphosphino-2’,4’,6’-triisopropyl-1,1’-biphenyl)[2-(2’-amino-1,1’-biphenyl)]palladium(ii) methanesulfonate, is a third-generation Buchwald precatalyst . Its primary targets are organic compounds that undergo cross-coupling reactions .
Mode of Action
The compound acts as a catalyst in various cross-coupling reactions . It facilitates the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds . The compound’s interaction with its targets involves the cleavage of a similar bond .
Biochemical Pathways
The compound plays a crucial role in several biochemical pathways, including the Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling . These pathways are essential for the synthesis of complex organic compounds.
Result of Action
The result of the compound’s action is the efficient formation of new organic compounds through cross-coupling reactions . It allows for lower catalyst loadings, shorter reaction times, and accurate control of the ligand: palladium ratio .
Action Environment
The compound is air, moisture, and thermally-stable . It is highly soluble in a wide range of common organic solvents . These properties make it a versatile catalyst that can be used in various environments. The compound’s efficacy and stability can be influenced by factors such as temperature, solvent type, and the presence of impurities .
Safety and Hazards
XPhos Pd G3 can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . In case of skin contact, it is recommended to wash off immediately with plenty of water . If inhaled, the victim should be moved to fresh air . If swallowed, the victim should drink water and get medical attention if symptoms occur .
Propriétés
IUPAC Name |
dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonate;palladium(2+);2-phenylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H49P.C12H10N.CH4O3S.Pd/c1-23(2)26-21-30(24(3)4)33(31(22-26)25(5)6)29-19-13-14-20-32(29)34(27-15-9-7-10-16-27)28-17-11-8-12-18-28;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h13-14,19-25,27-28H,7-12,15-18H2,1-6H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRGIWYBLKXQGS-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)C.CS(=O)(=O)[O-].C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H62NO3PPdS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
846.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
XPhos Palladacycle Gen. 3 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-ethyl-5-{[ethyl(methyl)amino]methyl}-1H-pyrazol-3-amine](/img/structure/B2432135.png)
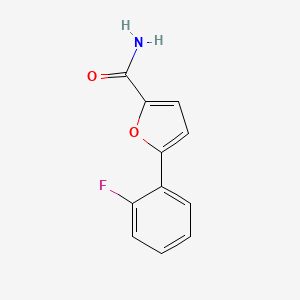
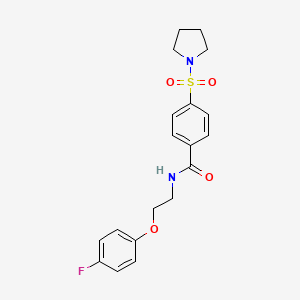
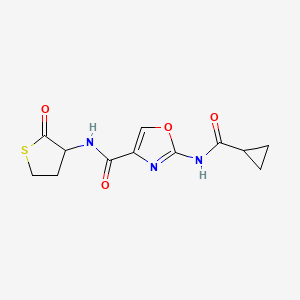
![1-(Benzo[d][1,3]dioxol-5-yl)-4-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2432142.png)
![2-Cyclopropyl-1-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2432144.png)
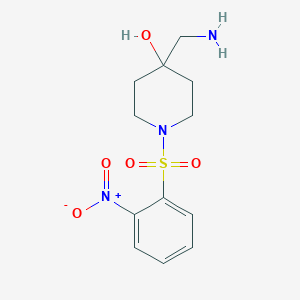
![2-[[9H-Fluoren-9-ylmethoxycarbonyl-[(1R,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]furan-3-carboxylic acid](/img/structure/B2432146.png)
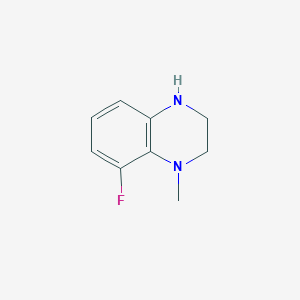
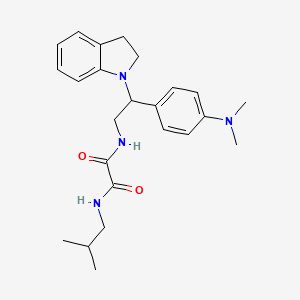
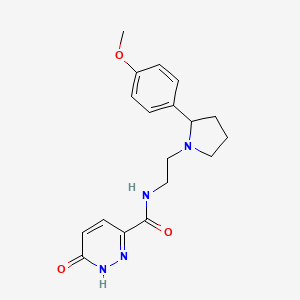
![2-[(Dimethylamino)methyl]benzonitrile](/img/structure/B2432153.png)
